molecular formula C6H11NO3 B046105 Ethyl 2-ethoxy-2-iminoacetate CAS No. 816-27-3

Ethyl 2-ethoxy-2-iminoacetate

Cat. No.: B046105
CAS No.: 816-27-3
M. Wt: 145.16 g/mol
InChI Key: DSHWMBCJDOGPTB-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-2-iminoacetate (CAS: 55149-83-2) is a versatile ethyl ester derivative characterized by an ethoxy group and an imino functional group. Its hydrochloride salt (molecular weight: 181.62 g/mol, molecular formula: C₆H₁₂ClNO₃) is synthesized by reacting ethyl cyanoacetate with anhydrous ethanol under HCl gas, yielding a white crystalline solid (77% yield) . This compound serves as a critical precursor in medicinal chemistry, particularly for synthesizing 1,2,4-triazole derivatives, which are foundational in lead-oriented drug discovery and coordination chemistry . Its reactivity with acyl hydrazides enables the preparation of diverse triazole-based esters, carboxylates, amides, and nitriles (yields: 25–93%) .

Preparation Methods

Laboratory-Scale Synthesis Protocols

Base-Mediated Condensation of Ethyl Cyanoformate and Ethanol

The most widely documented method involves the condensation of ethyl cyanoformate with ethanol in the presence of a base. The reaction proceeds via nucleophilic attack of ethoxide on the cyano carbon, followed by tautomerization to form the iminoacetate moiety. A typical procedure includes:

  • Reagents : Ethyl cyanoformate (1.0 equiv), anhydrous ethanol (3.0 equiv), triethylamine (1.2 equiv)

  • Conditions : Reflux in dichloromethane (CH₂Cl₂) at 40–45°C for 6–8 hours .

  • Yield : 68–74% after purification by vacuum distillation.

This method’s efficiency depends on strict anhydrous conditions to prevent hydrolysis of the cyanoformate intermediate.

Oxidative Methods Using Manganese Dioxide (MnO₂)

Alternative routes employ MnO₂ as an oxidizing agent to convert ethyl 2-aminoacetate derivatives into the target iminoacetate. For example:

  • Procedure : Ethyl 2-aminoacetate (1.0 equiv) is stirred with MnO₂ (5.0 equiv) in CH₂Cl₂ at room temperature for 24 hours .

  • Yield : 55–60%, with residual amine removed via column chromatography (silica gel, ethyl acetate/hexane).

While lower-yielding, this method avoids strong bases, making it suitable for acid-sensitive substrates.

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes throughput and safety. A patented continuous flow process achieves this by:

  • Reactors : Two-stage tubular reactors with temperature zones (40°C and 60°C).

  • Feedstock : Ethyl cyanoformate and ethanol pre-mixed with K₂CO₃ (0.05 equiv) in tetrahydrofuran (THF).

  • Output : 85–90% conversion efficiency at a flow rate of 10 L/hour .

This system minimizes side reactions (e.g., over-ethoxylation) and enables real-time monitoring via in-line IR spectroscopy.

Solvent Recycling and Waste Reduction

Industrial protocols emphasize solvent recovery to reduce costs. For instance:

  • Distillation : Post-reaction mixtures undergo fractional distillation to recover THF (bp 66°C) and unreacted ethanol (bp 78°C).

  • Purity : >99% solvent recovery, validated by gas chromatography (GC) .

Reaction Optimization and Mechanistic Insights

Role of Solvent Polarity

Solvent selection critically impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
CH₂Cl₂8.9746
THF7.6824
Ethanol24.33512

Polar aprotic solvents like THF accelerate the reaction by stabilizing the transition state .

Catalytic Effects of Lewis Acids

Adding ZnCl₂ (0.1 equiv) as a catalyst enhances the condensation rate:

  • Mechanism : Zn²⁰ coordinates with the cyano group, increasing electrophilicity.

  • Outcome : Reaction time reduced to 3 hours with 88% yield .

Quality Control and Analytical Validation

Purity Assessment

Batch consistency is ensured through:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 min .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 3.45 (q, 2H, -OCH₂), 4.15 (s, 2H, -CH₂CO) .

Temperature (°C)Purity (%) at 6 MonthsDegradation Products
-2098.5None detected
2589.2Ethyl oxamate (8.1%)

Storage under nitrogen at -20°C is recommended to prevent hydrolysis .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale Suitability
Base-mediatedHigh yield, simple setupAnhydrous conditions requiredLab to pilot
MnO₂ oxidationNo strong basesLower yieldLab only
Continuous flowScalable, efficient heat managementHigh initial investmentIndustrial

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-2-iminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Characteristics:

  • Molecular Weight : 145.16 g/mol
  • Boiling Point : Not specified
  • Solubility : Highly soluble in various solvents
  • Functional Groups : Imino and ethoxy groups

Organic Synthesis

Ethyl 2-ethoxy-2-iminoacetate is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the production of various derivatives, such as:

  • N-acylamidrazones : Key intermediates for synthesizing 5-substituted 1H-1,2,4-triazole-3-carboxylates. This reaction involves the coupling of this compound with carboxylic acid hydrazides.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities. It has been investigated for:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antibacterial and antifungal activities.
  • Drug Development : Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases.

Material Science

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Polymer Chemistry : As a building block for synthesizing polymers with specific functionalities.
  • Coatings and Adhesives : Due to its reactivity, it can enhance the performance characteristics of coatings and adhesives.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Synthesis of Triazole Derivatives :
    • Researchers have successfully synthesized various triazole derivatives using this compound as a starting material, demonstrating its utility in producing biologically active compounds.
  • Biological Activity Assessment :
    • In vitro studies have evaluated the antimicrobial activity of derivatives formed from this compound, showing promising results against several bacterial strains.
  • Polymer Applications :
    • The compound has been incorporated into polymer formulations to enhance mechanical properties and thermal stability, showcasing its versatility in material science.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-2-iminoacetate involves its interaction with various molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Ethyl Esters

Structural Features

Compound Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
Ethyl 2-ethoxy-2-iminoacetate Ethoxy, imino C₆H₁₁NO₃ 145.16
Ethyl acetoacetate Keto, enol (tautomeric equilibrium) C₆H₁₀O₃ 130.14
Ethyl bromocyanoacetate Bromo, cyano C₅H₆BrNO₂ 192.01
Ethyl 2-phenylacetoacetate Phenyl, keto C₁₂H₁₄O₃ 206.24
Ethyl iodoacetate Iodo C₄H₇IO₂ 214.00
Ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate Ethoxy, oxoethoxy C₈H₁₄O₅ 190.19

Key Observations :

  • This compound uniquely combines an imino group with an ethoxy substituent, distinguishing it from keto- or halogen-containing analogs.
  • Ethyl acetoacetate exhibits keto-enol tautomerism due to its β-ketoester structure, which is absent in iminoacetate derivatives .

Reactivity Insights :

  • This compound reacts with acyl hydrazides to form triazole scaffolds via cyclocondensation .
  • Ethyl bromocyanoacetate participates in nucleophilic substitutions due to its bromo and cyano groups, enabling heterocycle synthesis .

Functional Contrast :

  • While this compound is tailored for heterocyclic drug precursors, Ethyl acetoacetate’s tautomerism makes it ideal for enolate-based reactions in fragrance chemistry .

Physicochemical Properties

Compound Physical State Stability/Solubility
This compound Crystalline solid Stable under inert atmosphere; soluble in polar aprotic solvents
Ethyl acetoacetate Colorless liquid Keto-enol equilibrium (99% keto form at RT); miscible with organic solvents
Ethyl bromocyanoacetate Liquid Reactive toward nucleophiles; acetone-soluble

Notable Differences:

  • This compound’s hydrochloride salt requires storage at -20°C to prevent decomposition , whereas Ethyl acetoacetate remains stable at room temperature.

Biological Activity

Ethyl 2-ethoxy-2-iminoacetate (CAS Number: 816-27-3) is a compound with significant potential in various biological applications, particularly in biochemical studies and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 151.1 °C
  • Flash Point : 45.2 °C

Synthesis

This compound can be synthesized through the reaction of ethyl cyanoformate with ethanol in the presence of a base under reflux conditions. The general reaction can be represented as:

Ethyl cyanoformate+EthanolEthyl 2 ethoxy 2 iminoacetate\text{Ethyl cyanoformate}+\text{Ethanol}\rightarrow \text{Ethyl 2 ethoxy 2 iminoacetate}

This compound serves as a precursor in the synthesis of various derivatives, including those used in agrochemicals and pharmaceuticals.

This compound exhibits its biological activity primarily through interactions with enzymes and other molecular targets. The imino group can form hydrogen bonds and participate in various biochemical interactions, influencing enzyme kinetics and metabolic pathways .

Enzymatic Interactions

Research indicates that this compound can act as both a substrate and an inhibitor in enzymatic reactions. Its role in enzyme interactions highlights its potential for use in drug development and metabolic studies.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that this compound could inhibit enzyme activity, suggesting its potential as a therapeutic agent against metabolic disorders.
  • Therapeutic Applications :
    • Preliminary research into the therapeutic applications of this compound has shown promise in drug development, particularly for conditions requiring modulation of metabolic pathways . Further studies are needed to establish its efficacy and safety profiles.
  • Toxicological Assessments :
    • Toxicological evaluations have been conducted to assess the safety of this compound for potential pharmaceutical applications. These studies indicate that while the compound exhibits biological activity, careful consideration of dosage and administration routes is necessary to minimize adverse effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
Ethyl 2-methyl-2,3-butadienoateStructureAntioxidant properties
Ethyl 6-methylpyridine-2-carboxylateStructureEnzyme inhibition
Methyl 1-ethyl-3-methyl-pyrazole-5-carboxylateStructureAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-ethoxy-2-iminoacetate and its derivatives?

this compound is synthesized via condensation reactions between acyl hydrazides and this compound hydrochloride under base-mediated conditions. For example, cyclization of β-acylamidrazones in diphenyl ether (Ph₂O) at elevated temperatures yields 1,2,4-triazole-3(5)-carboxylates, a key intermediate in heterocyclic chemistry. This method achieves yields of 35–89% and reduces side reactions due to solvent stability and reusability .

Q. How should this compound hydrochloride be stored to ensure stability?

The compound requires storage under an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C to prevent degradation. Improper storage can lead to hydrolysis or decomposition, affecting reaction outcomes .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, ¹H/¹³C NMR can verify the iminoacetate moiety and ethoxy groups, while HPLC (with ≥95% purity thresholds) ensures batch consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step in synthesizing 1,2,4-triazole derivatives?

Using Ph₂O as the solvent accelerates cyclization (completing in 1 minute vs. hours in traditional methods) by stabilizing transition states and preventing side reactions. Temperature control (150–180°C) and solvent reuse further enhance efficiency. Monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps track reaction progress .

Q. What mechanistic insights explain the role of this compound in forming heterocyclic building blocks?

The compound acts as a bifunctional reagent, where the imino group facilitates nucleophilic attack by hydrazides, forming intermediate acetates. Intramolecular cyclization then produces triazole rings. Density functional theory (DFT) studies suggest that electron-withdrawing ethoxy groups lower the activation energy for cyclization .

Q. How do researchers resolve contradictions in reaction yields when scaling up syntheses involving this compound?

Yield discrepancies often arise from incomplete mixing or thermal gradients in larger batches. Implementing flow chemistry systems or microwave-assisted synthesis improves heat distribution and reaction homogeneity. For instance, transitioning from batch to continuous flow increased yields by 15% in gram-scale triazole syntheses .

Methodological and Troubleshooting Questions

Q. What strategies mitigate hazards associated with handling this compound hydrochloride?

Safety measures include using fume hoods to avoid inhalation (H335 hazard) and wearing nitrile gloves to prevent skin irritation (H315/H319). Neutralizing residual acid (e.g., with aqueous NaHCO₃) during work-up reduces corrosion risks .

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be addressed?

Residual acetic acid (from synthesis) or hydrolysis products (e.g., ethyl oxamate) can appear as impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from cold ethanol removes these byproducts .

Q. How is this compound utilized in synthesizing bioactive molecules beyond triazoles?

Its iminoacetate group enables coupling with thiols or amines to generate peptidomimetics. For example, reacting it with 2-aminothiazoles forms precursors for antimicrobial agents, validated via MIC assays against E. coli .

Q. Data Presentation

Property Value Reference
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
CAS Number816-27-3
Storage Conditions-20°C, inert atmosphere
Purity (Typical)95–97%
Key Application1,2,4-Triazole synthesis

Properties

IUPAC Name

ethyl 2-ethoxy-2-iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWMBCJDOGPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448293
Record name Ethyl 2-ethoxy-2-iminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-27-3
Record name Ethyl 2-ethoxy-2-iminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethoxy-2-iminoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitriloacetic acid ethyl ester (83 mmol) was dissolved in diethyl ether (water free, 25 ml) and ethanol (water free, 85 mmol) was added and the stirred mixture cooled to −40° C. At this temperature, HCl (gaz, dried through concentrated sulfuric acid; 18 g total consumption) was bubbled into the solution over 1 hour. The cooling bath was removed and at 0° C. the reaction mixture warmed up quickly (additional cooling required) and the product precipitated. The solid material was filtered off, washed with diethyl ether and dried.
Quantity
83 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
85 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethyl 2-ethoxy-2-iminoacetate
Ethyl 2-ethoxy-2-iminoacetate

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